Cas no 877838-48-7 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate)

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate structure
877838-48-7 structure
Product Name:[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate
CAS No:877838-48-7
MF:C22H24FN3O5S
MW:461.506467819214
CID:6020931
PubChem ID:16281990
Update Time:2025-07-15

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate
    • AKOS016854039
    • Z18897593
    • [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(5-fluoro-2-methylphenyl)sulfonylamino]benzoate
    • 877838-48-7
    • AKOS001215660
    • EN300-26687905
    • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate
    • Inchi: 1S/C22H24FN3O5S/c1-14(2)22(4,13-24)25-20(27)12-31-21(28)16-6-5-7-18(10-16)26-32(29,30)19-11-17(23)9-8-15(19)3/h5-11,14,26H,12H2,1-4H3,(H,25,27)
    • InChI Key: HZVJKUSFBLVJRB-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1C)F)(NC1=CC=CC(C(=O)OCC(NC(C#N)(C)C(C)C)=O)=C1)(=O)=O

Computed Properties

  • Exact Mass: 461.14207021g/mol
  • Monoisotopic Mass: 461.14207021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 834
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 134Ų

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687905-0.05g
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate
877838-48-7 95.0%
0.05g
$212.0 2025-03-20

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate Related Literature

Additional information on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate

Professional Introduction to [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate (CAS No. 877838-48-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate, with the CAS number 877838-48-7, has garnered significant attention due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in medicinal chemistry.

The molecular structure of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate is characterized by a benzoate backbone substituted with a fluorinated aromatic sulfonamide group and a carbamoyl moiety linked to a (1-cyano-1,2-dimethylpropyl) group. This intricate arrangement of functional groups contributes to its diverse pharmacological profile. The presence of the fluorine atom in the aromatic ring enhances the metabolic stability and binding affinity of the compound, which are critical factors in drug design.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. The (1-cyano-1,2-dimethylpropyl)carbamoyl group introduces a lipophilic character to the molecule, which can improve its solubility and membrane permeability. These properties are particularly advantageous in the development of oral formulations and transdermal delivery systems. Furthermore, the 5-fluoro-2-methylbenzenesulfonamido moiety has been shown to modulate enzyme activity and receptor binding, suggesting its utility in targeting various disease pathways.

In the realm of medicinal chemistry, the synthesis and optimization of such compounds are essential for discovering new therapeutic entities. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, has enabled the efficient preparation of complex molecular architectures. These methodologies have been instrumental in constructing the core scaffold of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate, allowing for further derivatization and structural diversification.

The biological activity of this compound has been extensively evaluated in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways. The fluorinated sulfonamide group interacts with biological targets in a manner that disrupts pathological processes without significant off-target effects. This selectivity is crucial for minimizing side effects and improving patient compliance.

Moreover, the compound's ability to cross the blood-brain barrier has been a subject of interest. The lipophilic nature imparted by the (1-cyano-1,2-dimethylpropyl)carbamoyl group facilitates its penetration into neural tissues, making it a candidate for treating central nervous system disorders. Research is ongoing to explore its efficacy in models of neurodegeneration and cognitive impairment.

The role of computational chemistry in understanding the structure-activity relationships (SAR) of this compound cannot be overstated. Molecular modeling techniques have provided insights into how subtle modifications can alter its pharmacokinetic properties. By predicting binding affinities and metabolic stability, computational methods accelerate the drug discovery process, reducing the time and cost associated with experimental trials.

Recent advancements in high-throughput screening (HTS) have further enhanced the exploration of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate's potential therapeutic applications. Automated platforms enable rapid testing against large libraries of biological targets, identifying novel interactions that may lead to breakthrough treatments. This approach has been particularly effective in uncovering compounds with dual or multi-target capabilities.

The environmental impact of pharmaceutical compounds is also a growing concern. Sustainable synthetic routes are being developed to minimize waste and reduce energy consumption. Green chemistry principles are being integrated into drug synthesis protocols, ensuring that compounds like [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate are produced responsibly without compromising efficacy.

In conclusion, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(5-fluoro-2-methylbenzenesulfonamido)benzoate (CAS No. 877838-48-7) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable tool for developing new treatments across multiple therapeutic areas. As research continues to uncover its potential, this compound exemplifies the intersection of innovation and precision medicine.

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